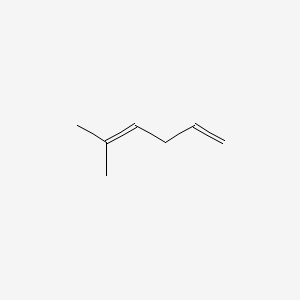

5-Methyl-1,4-hexadiene

Description

Properties

CAS No. |

763-88-2 |

|---|---|

Molecular Formula |

C7H12 |

Molecular Weight |

96.17 g/mol |

IUPAC Name |

5-methylhexa-1,4-diene |

InChI |

InChI=1S/C7H12/c1-4-5-6-7(2)3/h4,6H,1,5H2,2-3H3 |

InChI Key |

VSQLAQKFRFTMNS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC=C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Methyl-1,4-hexadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-methyl-1,4-hexadiene (CAS No: 763-88-2), a non-conjugated diene. The document details its structural characteristics, physicochemical properties, and typical reactivity. Included are detailed, plausible experimental protocols for its synthesis and common reactions, such as catalytic hydrogenation and bromination. Spectroscopic data are also summarized to aid in characterization. This guide is intended to be a valuable resource for professionals in research and development who are working with or considering the use of this compound.

Introduction

This compound is an aliphatic hydrocarbon containing two non-conjugated carbon-carbon double bonds. Its structure, featuring a terminal vinyl group and an internal trisubstituted double bond, makes it an interesting substrate for a variety of organic transformations. As a non-conjugated diene, the two double bonds generally react independently, exhibiting chemistry typical of isolated alkenes. Understanding the fundamental chemical properties and reactivity of this compound is essential for its potential application in organic synthesis, polymer chemistry, and materials science.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, many of the physical properties are derived from computational models.

| Property | Value | Source/Method |

| IUPAC Name | This compound | |

| Synonyms | 1,4-Hexadiene, 5-methyl- | [1][2] |

| CAS Number | 763-88-2 | [1][2] |

| Molecular Formula | C₇H₁₂ | [2][3] |

| Molecular Weight | 96.17 g/mol | [2][3] |

| Density | 0.725 g/cm³ (calculated) | [4] |

| Boiling Point | 92.5 °C at 760 mmHg (calculated) | [4] |

| ~91.85 °C (experimental) | [5] | |

| Melting Point | -4.089 °C (calculated) | [4] |

| Solubility | Insoluble in water (predicted). Soluble in common organic solvents. | [6] |

| logP (Octanol/Water Partition Coefficient) | 2.529 (calculated) | [5] |

| Enthalpy of Vaporization (ΔvapH°) | 30.54 kJ/mol (Joback method) | [5] |

| Ionization Energy (IE) | 8.70 eV | [5] |

Synthesis of this compound

While specific industrial synthesis routes for this compound are not widely published, a plausible and common laboratory-scale synthesis involves the coupling of an appropriate Grignard reagent with an allyl halide.[7][8] This method is a reliable way to form carbon-carbon bonds.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes the synthesis of this compound from isobutylmagnesium bromide and allyl bromide.

Materials:

-

Magnesium turnings

-

Isobutyl bromide

-

Allyl bromide

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for air-sensitive reactions (e.g., Schlenk line or nitrogen/argon atmosphere)

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of isobutyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings with stirring. The reaction should start spontaneously, as evidenced by heat evolution and bubbling. Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Coupling Reaction: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of allyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Workup: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation to yield pure this compound.

Reactivity and Experimental Protocols

As a non-conjugated diene, this compound undergoes reactions characteristic of isolated alkenes. The two double bonds can react independently. Common reactions include hydrogenation, halogenation, hydrohalogenation, and hydration.

Catalytic Hydrogenation

Catalytic hydrogenation reduces the double bonds to single bonds, converting the diene to 2-methylhexane.[3][9]

Experimental Protocol:

-

Setup: In a hydrogenation flask, dissolve this compound in a suitable solvent such as ethanol (B145695) or ethyl acetate.

-

Catalyst: Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Reaction: Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) with vigorous stirring.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Remove the solvent under reduced pressure to obtain 2-methylhexane.

Bromination

The addition of bromine across the double bonds is a classic test for unsaturation and a common synthetic transformation.[10][11][12]

Experimental Protocol:

-

Setup: Dissolve this compound in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) in a round-bottom flask, protected from light.

-

Reagent Addition: Cool the solution in an ice bath. Add a solution of bromine in dichloromethane dropwise with stirring. The disappearance of the red-brown color of bromine indicates the reaction is proceeding.

-

Monitoring: Continue the addition until a faint bromine color persists.

-

Workup: Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove excess bromine, followed by washing with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the dibrominated and/or tetrabrominated product. The stoichiometry of bromine will determine the final product.

Spectroscopic Data

-

Mass Spectrometry: The mass spectrum of this compound would be expected to show a molecular ion peak (M+) at m/z = 96. Fragmentation patterns would likely involve allylic cleavage and rearrangements characteristic of unsaturated hydrocarbons.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic C-H stretching and bending vibrations for both sp² and sp³ hybridized carbons. Key absorptions would include those for the vinyl group (~3080, 1640, 990, and 910 cm⁻¹) and the internal double bond (~3020 and 1670 cm⁻¹).[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be complex but would show distinct signals for the vinyl protons, the internal olefinic proton, the allylic protons, and the methyl groups.

-

¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule, with the sp² carbons appearing in the downfield region (typically 110-145 ppm) and the sp³ carbons in the upfield region.

-

Conclusion

This compound is a non-conjugated diene with well-defined chemical properties and reactivity patterns that are largely predictable based on the behavior of its constituent isolated double bonds. This guide provides a foundational understanding of its synthesis, key physical properties, and characteristic reactions, supported by plausible experimental protocols. This information should serve as a useful starting point for researchers and scientists interested in utilizing this compound in their work. Further experimental validation of the calculated physical properties would be a valuable addition to the scientific literature.

References

- 1. docsity.com [docsity.com]

- 2. 1,4-Hexadiene, 5-methyl- [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. scienceopen.com [scienceopen.com]

- 5. 1,4-Hexadiene, 5-methyl- (CAS 763-88-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. CAS 4313-57-9: 1-Methyl-1,4-cyclohexadiene | CymitQuimica [cymitquimica.com]

- 7. US3819733A - Process for the preparation of nonconjugated dienic grignard reagents and their utilization in organic syntheses - Google Patents [patents.google.com]

- 8. Grignard reagent - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 5-Methyl-1,4-hexadiene (CAS Number: 763-88-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-methyl-1,4-hexadiene (CAS: 763-88-2), a non-conjugated diene. Due to a lack of specific experimental protocols in the available literature for its synthesis and a notable absence of data regarding its application in drug development or its effects on biological signaling pathways, this document presents hypothetical, yet plausible, synthetic routes based on established organic chemistry principles. These include the Wittig reaction and a Grignard reagent-based approach. This guide also compiles available spectroscopic data, including mass spectrometry and infrared spectroscopy, to aid in the characterization of this compound. All quantitative data is summarized in structured tables for clarity. Experimental workflows for the proposed syntheses are visualized using the DOT language. It is important to note that the biological activity of this compound and its potential as a pharmacophore or an intermediate in drug synthesis remain underexplored areas requiring further investigation.

Chemical and Physical Properties

This compound is a volatile organic compound with the molecular formula C₇H₁₂.[1] Its structure features a six-carbon chain with two double bonds at the 1 and 4 positions and a methyl group at the 5 position.[2] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 763-88-2 | [1][2] |

| Molecular Formula | C₇H₁₂ | [1][2] |

| Molecular Weight | 96.17 g/mol | [1] |

| IUPAC Name | 5-methylhexa-1,4-diene | [1] |

| Synonyms | CH2=CHCH2CH=C(CH3)2 | [1][2] |

| Density | 0.725 g/cm³ (Predicted) | |

| Boiling Point | 92.5 °C at 760 mmHg | |

| Flash Point | -4.1 ± 13.8 °C (Predicted) | |

| logP | 2.52870 | |

| Refractive Index | 1.427 |

Potential Synthetic Routes

Proposed Synthesis via Wittig Reaction

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones and a phosphonium (B103445) ylide.[3] For the synthesis of this compound, a plausible route involves the reaction of 3-methyl-2-butenal (B57294) with a suitable phosphonium ylide.

Materials:

-

Allyl bromide

-

A strong base (e.g., n-butyllithium or sodium hydride)

-

3-Methyl-2-butenal[4]

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Preparation of the Phosphonium Ylide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine in anhydrous diethyl ether. Add allyl bromide dropwise with stirring. The resulting white precipitate of allyl triphenylphosphonium bromide is collected by filtration, washed with anhydrous ether, and dried. To generate the ylide, the phosphonium salt is suspended in anhydrous THF and treated with a strong base, such as n-butyllithium, at a low temperature (e.g., 0 °C to -78 °C) until the characteristic orange-red color of the ylide persists.

-

Wittig Reaction: The solution of the freshly prepared ylide is cooled, and a solution of 3-methyl-2-butenal in anhydrous THF is added dropwise with continuous stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure. The crude product can be purified by fractional distillation to yield this compound.

Caption: Proposed Wittig reaction workflow for the synthesis of this compound.

Proposed Synthesis via Grignard Reaction

Grignard reagents are powerful nucleophiles used to form carbon-carbon bonds. A potential synthesis of this compound could involve the reaction of allylmagnesium bromide with 3-methyl-2-butenal.[5][6]

Materials:

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

3-Methyl-2-butenal[4]

-

Saturated aqueous ammonium chloride solution

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings under an inert atmosphere. Add a small amount of a solution of allyl bromide in anhydrous diethyl ether to initiate the reaction (a crystal of iodine may be used if necessary). Once the reaction begins, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for a short period to ensure complete formation of the Grignard reagent.

-

Grignard Reaction: Cool the freshly prepared allylmagnesium bromide solution in an ice bath. Add a solution of 3-methyl-2-butenal in anhydrous diethyl ether dropwise with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Work-up and Purification: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed by rotary evaporation, and the crude product, a homoallylic alcohol, is obtained.

-

Dehydration: The intermediate alcohol is then subjected to dehydration to form the diene. This can be achieved by heating with a mild acid catalyst (e.g., oxalic acid or p-toluenesulfonic acid) and removing the water formed, for example, by using a Dean-Stark apparatus. The resulting this compound is then purified by fractional distillation.

Caption: Proposed Grignard reaction and dehydration workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Mass Spectrometry

The electron ionization mass spectrum of this compound is available from the NIST WebBook.[2] The fragmentation pattern can be used to confirm the molecular weight and aspects of the structure.

Infrared Spectroscopy

The gas-phase infrared spectrum of this compound is also available from the NIST WebBook.[2] Key characteristic absorption bands would be expected for the C-H stretching of the sp² and sp³ hybridized carbons, as well as C=C stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimentally obtained ¹H and ¹³C NMR spectra for this compound were not found in the surveyed literature, predicted spectra are available from some chemical databases.[1] Experimental determination of the NMR spectra would be a critical step in confirming the structure of a synthesized sample.

Biological Activity and Drug Development Potential

A comprehensive search of the scientific literature did not yield any studies on the biological activity, pharmacological effects, or involvement in any signaling pathways of this compound. There is no evidence to suggest its current use as a lead compound, pharmacophore, or intermediate in drug development. Some related diene structures are found in fragrance ingredients, and their safety has been assessed in that context.[7][8][9][10] However, this information does not directly pertain to pharmaceutical applications. The lack of data highlights a significant gap in the understanding of this molecule's potential interactions with biological systems.

Conclusion

This compound is a simple diene whose fundamental physical and chemical properties are reasonably well-documented. However, there is a significant lack of published research on its specific synthesis, with no detailed experimental protocols readily available. The proposed synthetic routes via the Wittig and Grignard reactions are based on established and reliable methodologies for the formation of similar compounds.

Crucially for the target audience of this guide, there is a complete absence of data regarding the biological activity of this compound. Its potential as a molecule of interest for drug development is, at present, entirely unexplored. Future research should focus on developing and optimizing a reliable synthetic protocol and subsequently screening the compound for any relevant biological activities to determine if it holds any promise for the pharmaceutical sciences. The spectroscopic data available provide a solid foundation for the chemical characterization of this compound in any future studies.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1,4-Hexadiene, 5-methyl- [webbook.nist.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 3-Methyl-2-butenal | C5H8O | CID 61020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 8. RIFM fragrance ingredient safety assessment, 1,3-cyclohexadiene-1-carboxylic acid, 4,6,6-trimethyl-, ethyl ester, CAS Registry Number 100520-15-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 10. RIFM fragrance ingredient safety assessment, 2,6,6-trimethylcyclohex-2-ene-1,4-dione, CAS Registry Number 1125-21-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Methyl-1,4-hexadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 5-methyl-1,4-hexadiene, a non-conjugated diene with potential applications in organic synthesis and materials science. The described methodology is centered around the robust and versatile Wittig reaction, a cornerstone of modern alkene synthesis. This document details the reaction mechanism, offers step-by-step experimental protocols for the key transformations, and presents anticipated quantitative data based on analogous reactions in the scientific literature.

Proposed Synthetic Pathway: The Wittig Reaction

The synthesis of this compound can be efficiently achieved through a two-step process commencing with commercially available starting materials. The key transformation is a Wittig reaction, which involves the coupling of a phosphorus ylide with a ketone.[1][2] This method is highly effective for the regioselective formation of carbon-carbon double bonds.[3]

The proposed synthetic route is as follows:

-

Formation of the Phosphonium (B103445) Salt: The synthesis begins with the preparation of the requisite phosphonium salt, 3-butenyltriphenylphosphonium bromide. This is accomplished via a nucleophilic substitution (SN2) reaction between triphenylphosphine (B44618) and 4-bromo-1-butene (B139220).[3][4]

-

Wittig Olefination: The phosphonium salt is then deprotonated using a strong base to form the corresponding phosphorus ylide in situ. This highly nucleophilic ylide subsequently reacts with acetone (B3395972) to yield the target molecule, this compound, and triphenylphosphine oxide as a byproduct.[1][5]

The overall synthetic scheme is depicted below:

References

An In-Depth Technical Guide to 5-Methyl-1,4-hexadiene: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methyl-1,4-hexadiene, a seven-carbon, non-conjugated diene with the chemical formula C₇H₁₂.[1] This document details the physicochemical properties, synthesis, and analytical characterization of this compound. While direct applications in drug development are not yet established, this guide explores the potential reactivity of its diene scaffold, a motif present in various biologically active molecules. Detailed experimental protocols for its synthesis via a Grignard-type reaction and its characterization using modern spectroscopic and chromatographic techniques are provided to facilitate further research and exploration of its utility as a chemical building block.

Introduction

This compound is an unsaturated hydrocarbon characterized by two double bonds at the 1- and 4-positions and a methyl group at the 5-position. Its non-conjugated nature dictates its chemical reactivity, which is primarily centered around the two isolated double bonds. While simple dienes are ubiquitous in organic synthesis, the specific substitution pattern of this compound may offer unique stereochemical and electronic properties for the synthesis of more complex molecules. Although not currently a prominent intermediate in pharmaceutical synthesis, the diene functional group is a key structural element in many natural products and synthetic drugs.[2] This guide aims to provide a thorough technical foundation for researchers interested in the properties and potential applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, purification, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂ | [1] |

| Molecular Weight | 96.17 g/mol | [1] |

| CAS Number | 763-88-2 | [1] |

| Boiling Point | 91.0 - 92.5 °C | |

| Density | 0.7258 g/cm³ |

Table 1: Physicochemical Properties of this compound

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various organic transformations. A robust and adaptable method involves a Grignard-type reaction, which is detailed below. This protocol is based on established methods for the synthesis of related dienes and has been adapted for this specific target molecule.

Synthesis via Grignard Reaction

This one-step Grignard-type process involves the reaction of magnesium metal with allyl chloride in the presence of a suitable ether solvent. The process is self-initiating and provides a straightforward route to the desired diene.

Experimental Protocol:

-

Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is assembled and flame-dried under a stream of inert gas (e.g., argon or nitrogen) to ensure anhydrous conditions.

-

Magnesium Activation: Magnesium turnings are placed in the flask and gently heated under vacuum to activate the metal surface. The flask is then cooled to room temperature under an inert atmosphere.

-

Reaction Initiation: Anhydrous diethyl ether is added to the flask to cover the magnesium turnings. A small amount of the allyl chloride solution (prepared by dissolving allyl chloride in anhydrous diethyl ether) is added from the dropping funnel to initiate the reaction. The initiation is indicated by the appearance of turbidity and a gentle reflux.

-

Reagent Addition: Once the reaction has initiated, the remaining allyl chloride solution is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction mixture is stirred vigorously throughout the addition.

-

Reaction Completion and Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete conversion. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Product Isolation: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed by distillation at atmospheric pressure. The crude product is then purified by fractional distillation to yield pure this compound.

Logical Workflow for Grignard Synthesis:

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile organic compounds. The gas chromatogram will provide information on the purity of the sample, while the mass spectrum will confirm the molecular weight and provide fragmentation patterns characteristic of the molecule.

Experimental Protocol:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.

-

MS Detector: Electron ionization (EI) at 70 eV.

-

Mass Range: m/z 35-200.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for structural elucidation. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, will provide a complete picture of the molecule's carbon-hydrogen framework.

¹H-NMR (Proton NMR): The spectrum is expected to show signals corresponding to the vinylic protons, the allylic protons, and the methyl protons. The splitting patterns will reveal the connectivity of these protons.

¹³C-NMR (Carbon-13 NMR): The spectrum will show distinct signals for each of the seven carbon atoms in the molecule, with the chemical shifts indicating their electronic environment (alkene, alkane, methyl).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for C-H stretching and bending vibrations of the alkene and alkane moieties, as well as the C=C stretching vibration of the double bonds.

Expected FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3080 | C-H stretch | =C-H (alkene) |

| 2850-3000 | C-H stretch | C-H (alkane) |

| ~1640 | C=C stretch | C=C (alkene) |

| ~910 and 990 | C-H bend | =C-H (alkene, out-of-plane) |

Table 2: Expected FTIR Absorption Bands for this compound

Potential Reactivity and Applications in Drug Development

While there are no specific documented applications of this compound in drug development, its diene structure presents opportunities for its use as a synthetic building block. The presence of two isolated double bonds allows for selective functionalization.

Potential Signaling Pathway Involvement (Hypothetical):

Given the lack of direct biological data, any discussion of signaling pathway involvement is purely hypothetical. Small hydrocarbons are generally not known to directly interact with specific signaling pathways. However, if functionalized, derivatives of this compound could potentially interact with various biological targets. For instance, epoxidation of the double bonds could lead to the formation of reactive electrophiles capable of interacting with nucleophilic residues in proteins.

Conclusion

This compound is a simple diene with well-defined physicochemical properties. This guide has provided a detailed overview of its synthesis via a Grignard-type reaction and its characterization using standard analytical techniques. While its direct role in drug development is yet to be explored, the reactivity of its diene scaffold makes it a potentially useful building block for the synthesis of more complex and biologically active molecules. The experimental protocols and data presented herein are intended to serve as a valuable resource for researchers and scientists in the fields of organic synthesis and medicinal chemistry. Further investigation into the reactivity and potential biological activity of this compound and its derivatives is warranted.

References

Technical Guide: Physicochemical Properties of 5-Methyl-1,4-hexadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the boiling point and density of 5-Methyl-1,4-hexadiene, based on available reference data. The information is presented to support research and development activities where this compound's physical characteristics are of interest.

Physicochemical Data

The boiling point and density of this compound are summarized in the table below. These values are critical for experimental design, process scale-up, and safety assessments.

| Property | Value | Unit | Source |

| Boiling Point | 91.75 ± 2.00 | °C | NIST[1] |

| 92.512 (Calculated) | °C at 760 mmHg | chemBlink[2] | |

| Density | 0.725 (Calculated) | g/cm³ | chemBlink[2] |

Note: The boiling point value from NIST is converted from the reported 364.90 ± 2.00 K.[1]

Experimental Protocols

Detailed experimental protocols for the determination of the boiling point and density of this compound are not explicitly provided in the surveyed literature. The data from the National Institute of Standards and Technology (NIST) represents experimentally determined values that have been peer-reviewed and compiled in their extensive database.[1][3] The values cited from chemBlink are indicated as calculated properties, likely derived from computational models based on the compound's structure.[2]

Logical Relationships

Due to the nature of the requested information, which pertains to fundamental physical properties of a small organic molecule, there are no complex signaling pathways or experimental workflows to visualize. The relationship between the molecular structure of this compound and its physical properties like boiling point and density is governed by principles of intermolecular forces and molecular packing, which are foundational concepts in organic chemistry. A graphical representation is therefore not applicable in this context.

References

An In-Depth Technical Guide to the Stereoisomers of 5-Methyl-1,4-hexadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-1,4-hexadiene, a non-conjugated diene, possesses a single chiral center, giving rise to a pair of enantiomers: (R)-5-methyl-1,4-hexadiene and (S)-5-methyl-1,4-hexadiene. While the racemic mixture is commercially available and its basic physical properties are documented, a comprehensive analysis of its individual stereoisomers is notably absent in readily available scientific literature. This guide provides a detailed overview of the known properties of racemic this compound, explores the theoretical basis of its stereoisomerism, and outlines the established methodologies that would be employed for the synthesis, separation, and characterization of its enantiomers. This document is intended to serve as a foundational resource for researchers interested in the stereochemical aspects of this compound and its potential applications in stereoselective synthesis and materials science.

Introduction to this compound

This compound is a volatile, flammable liquid with the chemical formula C₇H₁₂. Its structure features a six-carbon chain with double bonds at the 1 and 4 positions and a methyl group at the 5-position. The presence of the methyl group at an sp³-hybridized carbon atom that is also bonded to three other different groups (a hydrogen atom, a methyl group, a vinyl group, and an allyl group) confers chirality to the molecule.

Stereoisomerism of this compound

The chiral center at carbon 5 dictates the existence of two non-superimposable mirror images, or enantiomers, of this compound. These are designated as (R)- and (S)-5-methyl-1,4-hexadiene based on the Cahn-Ingold-Prelog priority rules.

Caption: Enantiomers of this compound.

Enantiomers possess identical physical and chemical properties in an achiral environment, such as boiling point, melting point, and spectroscopic data (NMR, IR, MS). Their distinguishing characteristic is their interaction with plane-polarized light, where they rotate the light in equal but opposite directions. This property is known as optical activity.

Quantitative Data

Currently, there is a lack of publicly available experimental data for the individual enantiomers of this compound. The data presented below pertains to the racemic mixture.

Table 1: Physical and Chemical Properties of Racemic this compound

| Property | Value | Unit | Source |

| Molecular Formula | C₇H₁₂ | - | [1] |

| Molecular Weight | 96.17 | g/mol | [2] |

| CAS Number | 763-88-2 | - | [2] |

| Boiling Point | 91.5 - 92.5 | °C | [2] |

| Density | 0.725 | g/cm³ | - |

| Refractive Index | 1.427 | - | - |

Experimental Protocols

While specific protocols for the synthesis and separation of this compound enantiomers are not available, this section outlines the general and established methodologies that would be applicable.

Synthesis of Racemic this compound

A common synthetic route to racemic this compound involves the Grignard reaction between allylmagnesium bromide and 4-chloro-2-methyl-1-butene.

Reaction:

CH₂=CHCH₂MgBr + CH₂=C(CH₃)CH₂Cl → CH₂=CHCH₂CH₂C(CH₃)=CH₂ + MgBrCl

General Procedure:

-

Preparation of Grignard Reagent: Allyl bromide is slowly added to a suspension of magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). The reaction is initiated with a small crystal of iodine if necessary and maintained at a gentle reflux.

-

Coupling Reaction: A solution of 4-chloro-2-methyl-1-butene in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at a controlled temperature (e.g., 0 °C).

-

Work-up: After the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed by distillation. The crude product is then purified by fractional distillation to yield this compound.

Potential Strategies for Enantioselective Synthesis

The asymmetric synthesis of one enantiomer of this compound would likely involve a stereoselective catalytic process. One plausible approach is the use of a chiral transition metal catalyst in a cross-coupling reaction. For instance, a chiral nickel or palladium catalyst could be employed to couple an achiral allyl nucleophile with an achiral electrophile containing the 2-methyl-1-propenyl moiety.

Caption: Enantioselective Synthesis Pathway.

Chiral Resolution of Racemic this compound

The separation of the enantiomers from the racemic mixture is a crucial step for obtaining the pure stereoisomers. Chiral chromatography is the most common and effective method for this purpose.

4.3.1. Chiral Gas Chromatography (GC)

Given the volatility of this compound, chiral gas chromatography would be a suitable method for both analytical and preparative scale separation.

General Protocol:

-

Column Selection: A capillary column coated with a chiral stationary phase (CSP) is required. Common CSPs for the separation of hydrocarbons include derivatized cyclodextrins.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is typically used.

-

Operating Conditions:

-

Injector Temperature: Set to ensure rapid volatilization of the sample without degradation.

-

Oven Temperature Program: An optimized temperature program is developed to achieve baseline separation of the enantiomers. This usually involves an initial isothermal period followed by a temperature ramp.

-

Carrier Gas: Helium or hydrogen is used as the carrier gas at an optimized flow rate.

-

Detector Temperature: Set higher than the final oven temperature to prevent condensation.

-

-

Sample Preparation: The racemic mixture is diluted in a suitable volatile solvent (e.g., pentane (B18724) or hexane) before injection.

Caption: Chiral GC Separation Workflow.

4.3.2. Chiral High-Performance Liquid Chromatography (HPLC)

While less common for such a volatile compound, chiral HPLC can also be employed for the separation of the enantiomers.

General Protocol:

-

Column Selection: A column packed with a chiral stationary phase is used. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often effective for a wide range of compounds.

-

Mobile Phase: A non-polar mobile phase, such as a mixture of hexane (B92381) and isopropanol, is typically used for normal-phase chiral HPLC. The ratio of the solvents is optimized to achieve the best separation.

-

Instrumentation: An HPLC system equipped with a UV detector (if the compound has a chromophore) or a refractive index detector would be used.

-

Sample Preparation: The racemic mixture is dissolved in the mobile phase.

Characterization of Stereoisomers

Once the enantiomers are separated, their purity and absolute configuration need to be determined.

-

Enantiomeric Excess (ee): Chiral chromatography (GC or HPLC) is used to determine the enantiomeric excess of the separated fractions.

-

Optical Rotation: The specific rotation of each enantiomer is measured using a polarimeter. This is a key piece of data for characterizing chiral compounds. The specific rotation, [α], is calculated using the formula: [α] = α / (c * l) where α is the observed rotation, c is the concentration in g/mL, and l is the path length of the polarimeter cell in decimeters.

-

Spectroscopic Methods: While NMR and IR spectra of the individual enantiomers are identical to that of the racemate, they are still essential for confirming the chemical structure and purity of the separated compounds.

Conclusion

The stereochemistry of this compound presents an interesting case of a simple chiral hydrocarbon. While the racemic form is well-documented, a significant information gap exists regarding its individual enantiomers. This guide has provided a theoretical framework and outlined the established experimental methodologies that can be applied to synthesize, separate, and characterize (R)- and (S)-5-methyl-1,4-hexadiene. Further research in this area would be valuable for providing the missing experimental data and exploring the potential of these chiral building blocks in asymmetric synthesis and other applications.

References

An In-depth Technical Guide to the Structural Isomers of 5-Methyl-1,4-hexadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of 5-methyl-1,4-hexadiene, compounds with the molecular formula C₇H₁₂. Given their potential applications in organic synthesis and as building blocks for more complex molecules, a thorough understanding of their properties, synthesis, and characterization is crucial for researchers in the chemical and pharmaceutical sciences. This document details the identification of various isomers, their physicochemical properties, detailed experimental protocols for their synthesis and characterization, and a comparative analysis of their spectroscopic data.

Introduction to Structural Isomers of this compound

Structural isomers share the same molecular formula but differ in the connectivity of their atoms. For the aliphatic diene this compound, numerous structural isomers exist, primarily differing in the position of the double bonds and the methyl group along the hexane (B92381) backbone. These subtle structural variations can lead to significant differences in physical properties, reactivity, and spectroscopic signatures. Understanding these differences is key to isolating and utilizing the desired isomer for specific synthetic applications.

Physicochemical Properties of Selected Isomers

The physical properties of these isomers, such as boiling point and density, are influenced by their molecular structure. Branching and the position of double bonds affect intermolecular forces, leading to variations in these macroscopic properties. A summary of available data for this compound and some of its structural isomers is presented below.

| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| This compound | 763-88-2 | C₇H₁₂ | 96.17 | 91.0 - 92.5 | 0.7258 | 1.427 |

| 2-Methyl-1,5-hexadiene | 4049-81-4 | C₇H₁₂ | 96.17 | 92 | 0.712 | 1.417 |

| (E)-4-Methyl-1,3-hexadiene | 4842-93-7 | C₇H₁₂ | 96.17 | Not available | Not available | Not available |

| (Z)-4-Methyl-1,3-hexadiene | Not available | C₇H₁₂ | 96.17 | Not available | Not available | Not available |

| 3-Methyl-1,4-hexadiene | 22140139 | C₇H₁₂ | 96.17 | Not available | Not available | Not available |

Synthesis of Structural Isomers

The synthesis of specific methylhexadiene isomers can be achieved through various established organic reactions. The choice of method depends on the desired isomer and the available starting materials. Two common and versatile methods are the Grignard reaction and the Wittig reaction.

General Experimental Protocol for Grignard Reaction

The Grignard reaction is a powerful tool for forming carbon-carbon bonds. For the synthesis of a methylhexadiene isomer, a Grignard reagent can be reacted with an appropriate carbonyl compound or alkyl halide.

Example Synthesis of an Alkenol Precursor:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. The entire apparatus must be under an inert atmosphere (e.g., nitrogen or argon). A solution of an appropriate alkyl or vinyl halide in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. Once the reaction starts, the remaining halide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with a Carbonyl Compound: The Grignard reagent solution is cooled in an ice bath. A solution of an appropriate aldehyde or ketone in anhydrous diethyl ether is then added dropwise from the dropping funnel. The reaction is typically exothermic and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The resulting mixture is then transferred to a separatory funnel. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude alcohol.

-

Dehydration to the Diene: The crude alcohol is then dehydrated to the corresponding diene. This can be achieved by heating with a strong acid catalyst such as sulfuric acid or by using other dehydrating agents like phosphorus oxychloride in pyridine. The resulting diene is then purified by distillation.

General Experimental Protocol for the Wittig Reaction

The Wittig reaction is a highly versatile method for the synthesis of alkenes, including dienes, from aldehydes or ketones. It involves the reaction of a phosphorus ylide (the Wittig reagent) with a carbonyl compound.

Example Synthesis of a Diene:

-

Preparation of the Phosphonium (B103445) Salt: An appropriate alkyl halide is reacted with triphenylphosphine (B44618) in a suitable solvent like toluene (B28343) or acetonitrile (B52724) to form the corresponding phosphonium salt. The salt usually precipitates and can be collected by filtration.

-

Formation of the Ylide: The phosphonium salt is suspended in an anhydrous solvent (e.g., diethyl ether or THF) under an inert atmosphere. A strong base, such as n-butyllithium or sodium hydride, is then added to deprotonate the phosphonium salt and form the brightly colored ylide.

-

Reaction with the Carbonyl Compound: The solution of the ylide is cooled in an ice bath, and a solution of the desired aldehyde or ketone in the same anhydrous solvent is added dropwise. The reaction is typically rapid, and the color of the ylide disappears. The mixture is stirred at room temperature for a few hours to ensure the reaction goes to completion.

-

Workup and Purification: The reaction is quenched by the addition of water. The product is extracted into an organic solvent like diethyl ether or hexane. The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed. The crude product is then purified. A common byproduct, triphenylphosphine oxide, can often be removed by crystallization or column chromatography. The final diene product is typically purified by distillation.[1]

Spectroscopic Characterization

The structural isomers of this compound can be distinguished using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for the structural elucidation of organic molecules. The chemical shifts, coupling constants, and number of signals in the NMR spectra provide detailed information about the connectivity and chemical environment of the atoms in the molecule.

¹H NMR Data for 2-Methyl-1,5-hexadiene (in CDCl₃):

-

The spectrum will show characteristic signals for the vinyl protons (=CH₂) and the allylic protons.

-

The methyl group protons will appear as a singlet.

-

The methylene (B1212753) protons will show complex splitting patterns due to coupling with adjacent protons.

¹³C NMR Data for Selected Isomers (Predicted): The chemical shifts in ¹³C NMR are sensitive to the electronic environment of each carbon atom.

| Carbon Environment | 2-Methyl-1,5-hexadiene (Predicted Shift Range, ppm) | 4-Methyl-1,3-hexadiene (Predicted Shift Range, ppm) |

| C=C (alkene) | 110 - 150 | 115 - 145 |

| CH₃ | 20 - 25 | 15 - 25 |

| CH₂ | 30 - 40 | 30 - 40 |

| CH | Not Applicable | ~120-135 |

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For structural isomers, the molecular ion peak will be the same (m/z = 96 for C₇H₁₂), but the fragmentation patterns may differ due to the different bond stabilities and rearrangement possibilities of the various isomers.

Expected Fragmentation Pattern for Methylhexadienes:

-

Molecular Ion (M⁺): A peak at m/z = 96 corresponding to the molecular weight of C₇H₁₂.

-

Allylic Cleavage: Fragmentation at the allylic position is a common pathway for alkenes, leading to the formation of stable allylic carbocations. The specific fragments observed will depend on the position of the double bonds and the methyl group.

Logical Relationships and Isomer Classification

The structural isomers of this compound can be systematically classified based on the carbon skeleton and the position of the double bonds. A logical diagram can help visualize these relationships.

Caption: Relationship between C₇H₁₂ dienes and various methylhexadiene isomers.

Conclusion

This technical guide has provided a detailed overview of the structural isomers of this compound. By understanding their distinct physical properties, employing specific synthetic strategies, and utilizing comprehensive spectroscopic analysis, researchers can effectively identify, synthesize, and utilize these versatile chemical building blocks for a wide range of applications in organic chemistry and drug development. The provided experimental frameworks and data serve as a valuable resource for the scientific community.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Methyl-1,4-hexadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-methyl-1,4-hexadiene. The document outlines the predicted spectral data, including chemical shifts, multiplicities, and coupling constants, and provides a comprehensive experimental protocol for acquiring such a spectrum.

Chemical Structure and Proton Environments

This compound (C₇H₁₂) is a non-conjugated diene with the following chemical structure:

The molecule possesses six distinct proton environments, which will give rise to six unique signals in the ¹H NMR spectrum. Understanding these environments is key to interpreting the spectrum.

Predicted ¹H NMR Spectral Data

While a publicly available experimental spectrum is not readily accessible, predicted ¹H NMR data provides a reliable estimation of the expected spectral features. The following table summarizes the predicted chemical shifts, multiplicities, integration values, and coupling constants for each proton in this compound, typically in a deuterated chloroform (B151607) (CDCl₃) solvent with tetramethylsilane (B1202638) (TMS) as an internal standard.

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| H-1 (a, b) | ~5.0 - 5.1 | ddt (d of d of t) | 2H | J(H1a-H2) ≈ 10.2 (cis), J(H1b-H2) ≈ 17.0 (trans), J(H1-H3) ≈ 1.5 (allylic) | Terminal vinyl protons |

| H-2 | ~5.7 - 5.9 | ddt (d of d of t) | 1H | J(H2-H1b) ≈ 17.0 (trans), J(H2-H1a) ≈ 10.2 (cis), J(H2-H3) ≈ 6.5 (vicinal) | Internal vinyl proton |

| H-3 | ~2.7 - 2.8 | m (multiplet) | 2H | J(H3-H2) ≈ 6.5 (vicinal), J(H3-H4) ≈ 7.0 (vicinal), J(H3-H1) ≈ 1.5 (allylic) | Allylic protons |

| H-4 | ~5.2 - 5.3 | tq (t of q) | 1H | J(H4-H3) ≈ 7.0 (vicinal), J(H4-H6) ≈ 1.3 (allylic) | Internal vinyl proton |

| H-6 | ~1.7 | d (doublet) | 6H | J(H6-H4) ≈ 1.3 (allylic) | Methyl protons |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.

Experimental Protocol for ¹H NMR Spectroscopy

This section details a standard methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurity signals.

-

Solvent Selection: Use a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), which is a common solvent for nonpolar organic compounds.[1] The deuterium (B1214612) nucleus is not observed in the ¹H NMR spectrum, thus preventing a large solvent signal from obscuring the analyte signals.[2][3]

-

Concentration: Dissolve approximately 5-25 mg of this compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, standard 5 mm NMR tube.[4] The final sample height in the tube should be approximately 4-5 cm.[5]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Instrument Parameters (Example for a 400 MHz Spectrometer)

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to ensure sharp, well-resolved peaks.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Spectral Width: Set to approximately 12-16 ppm to encompass the entire expected chemical shift range of organic molecules.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses allows for adequate relaxation of the nuclei.

-

Number of Scans: For a sample of this concentration, 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.

-

Temperature: The experiment is typically run at room temperature (around 298 K).

-

Data Processing

-

Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode with a flat baseline.

-

Baseline Correction: A baseline correction is applied to ensure accurate integration.

-

Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm.

-

Integration: The relative areas under each signal are integrated to determine the proton ratios.

-

Peak Picking and Analysis: The chemical shift of each peak is determined, and the multiplicities and coupling constants are measured to elucidate the structure.

Visualization of J-Coupling Network

The following diagram, generated using the DOT language, illustrates the through-bond J-coupling relationships within the this compound molecule.

Caption: J-Coupling network in this compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 4. How To [chem.rochester.edu]

- 5. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

An In-depth Technical Guide to the 13C NMR Spectral Data of 5-Methyl-1,4-hexadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectral data for the compound 5-Methyl-1,4-hexadiene. Due to the limited availability of experimentally derived public data, this document presents a high-quality predicted 13C NMR spectrum. This guide is intended to support researchers and scientists in the fields of organic chemistry, analytical chemistry, and drug development by providing key spectral information, standardized experimental protocols, and visual representations to aid in the identification and characterization of this compound.

Predicted 13C NMR Spectral Data

The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These values were generated using a validated computational model and are reported in parts per million (ppm) relative to a standard reference. It is important to note that while predicted data is a valuable tool, experimental verification is recommended for definitive structural elucidation.

| Carbon Atom (C#) | Predicted Chemical Shift (ppm) |

| 1 | 114.9 |

| 2 | 137.9 |

| 3 | 36.3 |

| 4 | 123.5 |

| 5 | 132.8 |

| 6 | 25.8 |

| 7 | 17.9 |

Experimental Protocols for 13C NMR Spectroscopy

The following provides a detailed, generalized methodology for the acquisition of a 13C NMR spectrum, which can be adapted for this compound.

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of sufficient purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. For non-polar compounds like this compound, deuterated chloroform (B151607) (CDCl3) is a common choice.

-

Concentration: Prepare a solution with a concentration typically ranging from 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Standard Reference: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference peak at 0.0 ppm.

-

Transfer to NMR Tube: Transfer the final solution to a clean, dry 5 mm NMR tube.

Instrument Setup and Data Acquisition

-

Spectrometer: Utilize a high-resolution NMR spectrometer, typically with a magnetic field strength of 400 MHz or higher for better signal dispersion.

-

Tuning and Matching: Tune and match the NMR probe to the 13C frequency to ensure optimal signal transmission and detection.

-

Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field during the experiment.

-

Shimming: Shim the magnetic field to achieve a high degree of homogeneity across the sample, which results in sharp, well-defined NMR signals.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is typically used for a routine 13C NMR spectrum. This decouples the protons from the carbon nuclei, resulting in a spectrum of singlets for each unique carbon.

-

Spectral Width: Set the spectral width to encompass the entire expected range of 13C chemical shifts (e.g., 0 to 200 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 2-5 seconds between pulses is recommended to allow for full relaxation of the carbon nuclei, which is particularly important for quaternary carbons.

-

Number of Scans: The number of scans will depend on the sample concentration. Due to the low natural abundance of 13C, a larger number of scans (from hundreds to thousands) is often required to achieve an adequate signal-to-noise ratio.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm or the solvent peak to its known chemical shift (e.g., 77.16 ppm for CDCl3).

-

Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Mandatory Visualizations

The following diagrams provide a visual representation of the molecular structure of this compound and the correlation of its carbon atoms to their predicted 13C NMR chemical shifts.

Caption: Molecular structure of this compound with numbered carbon atoms.

Caption: Correlation of carbon atoms in this compound to their predicted 13C NMR chemical shifts.

Mass Spectrometry of 5-Methyl-1,4-hexadiene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the mass spectrometry of 5-Methyl-1,4-hexadiene (C₇H₁₂), a volatile organic compound. Understanding the mass spectrometric behavior of this diene is crucial for its identification and characterization in various matrices. This document details its electron ionization (EI) mass spectrum, proposes likely fragmentation pathways, and provides a general experimental protocol for its analysis using gas chromatography-mass spectrometry (GC-MS).

I. Data Presentation: Electron Ionization Mass Spectrum

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions, with the molecular ion peak observed at m/z 96. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the principal ions, are summarized in the table below. This data is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][2][3]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 27 | 35.1 | [C₂H₃]⁺ |

| 39 | 48.6 | [C₃H₃]⁺ |

| 41 | 100.0 | [C₃H₅]⁺ (Allyl cation) |

| 53 | 21.6 | [C₄H₅]⁺ |

| 55 | 27.0 | [C₄H₇]⁺ |

| 67 | 54.1 | [C₅H₇]⁺ |

| 81 | 37.8 | [C₆H₉]⁺ (M-CH₃)⁺ |

| 96 | 18.9 | [C₇H₁₂]⁺ (Molecular Ion) |

II. Experimental Protocols

A detailed experimental protocol for acquiring the mass spectrum of a volatile compound like this compound typically involves gas chromatography for separation followed by mass spectrometry for detection and identification.

A. Sample Preparation

For analysis by GC-MS, this compound is typically diluted in a volatile organic solvent such as hexane (B92381) or dichloromethane. The concentration will depend on the sensitivity of the instrument but is generally in the range of 1-100 ppm.

B. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization source is used.

-

GC Column : A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS or equivalent), is suitable for the separation of hydrocarbons. Typical dimensions are 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

-

Carrier Gas : Helium is used as the carrier gas at a constant flow rate, typically 1 mL/min.

-

Inlet : The sample (1 µL) is injected in splitless or split mode into the GC inlet, which is maintained at a temperature of approximately 250°C.

-

Oven Temperature Program : A temperature program is employed to ensure good separation of the analyte from any impurities. A typical program might be:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10°C/min to 200°C.

-

Hold: Maintain 200°C for 5 minutes.

-

-

Mass Spectrometer Parameters :

-

Ionization Mode : Electron Ionization (EI).

-

Ionization Energy : 70 eV.

-

Source Temperature : 230°C.

-

Quadrupole Temperature : 150°C.

-

Mass Range : Scan from m/z 20 to 200.

-

Solvent Delay : A solvent delay of 2-3 minutes is used to prevent the solvent peak from saturating the detector.

-

-

Data Acquisition and Analysis : The mass spectra are recorded continuously throughout the GC run. The spectrum corresponding to the chromatographic peak of this compound is then extracted and analyzed. Identification can be confirmed by comparing the acquired spectrum with a reference library, such as the NIST Mass Spectral Library.

III. Visualization of Pathways and Workflows

A. Proposed Fragmentation Pathway of this compound

The fragmentation of this compound upon electron ionization can be rationalized through a series of characteristic reactions for alkenes and dienes. The initial step is the formation of the molecular ion (m/z 96). Subsequent fragmentation likely proceeds through allylic cleavages and rearrangements to form stable carbocations.

Caption: Proposed fragmentation pathway of this compound under electron ionization.

B. Experimental Workflow for GC-MS Analysis

The general workflow for analyzing a volatile organic compound like this compound using GC-MS is a sequential process from sample introduction to data interpretation.

Caption: General experimental workflow for the analysis of this compound by GC-MS.

References

- 1. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dem.ri.gov [dem.ri.gov]

- 3. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to the Infrared (IR) Spectrum of 5-Methyl-1,4-hexadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectrum of 5-Methyl-1,4-hexadiene, a volatile organic compound. This document presents a detailed analysis of its vibrational modes, a summary of its key spectral data, a generalized experimental protocol for obtaining its gas-phase IR spectrum, and a visualization of its molecular structure. This information is intended to support researchers and professionals in the fields of chemistry, materials science, and drug development in the identification and characterization of this and similar molecules.

Molecular Structure and Vibrational Modes

This compound (C7H12, CAS No: 763-88-2) is a doubly unsaturated hydrocarbon featuring both a monosubstituted and a trisubstituted double bond.[1][2] The infrared spectrum of this molecule is characterized by absorption bands arising from the stretching and bending vibrations of its constituent chemical bonds. The key functional groups contributing to the IR spectrum are the alkene C-H bonds (=C-H), the carbon-carbon double bonds (C=C), and the alkane C-H bonds (-C-H).

The vibrational modes of polyatomic molecules like this compound can be categorized into several types, including symmetric and asymmetric stretching, as well as in-plane and out-of-plane bending (such as scissoring, rocking, wagging, and twisting). The specific frequencies at which these vibrations occur provide a unique "fingerprint" for the molecule, allowing for its identification and the characterization of its chemical structure.

Infrared Spectrum Data

The gas-phase infrared spectrum of this compound exhibits several characteristic absorption bands. The data presented in the table below has been interpreted from the spectrum available in the NIST/EPA Gas-Phase Infrared Database.[1]

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~3080 | =C-H Stretch | Stretching of the C-H bonds on the C1 and C2 atoms (monosubstituted double bond) |

| ~2970 | C-H Stretch | Asymmetric stretching of the methyl (CH₃) and methylene (B1212753) (CH₂) groups |

| ~2870 | C-H Stretch | Symmetric stretching of the methyl (CH₃) and methylene (CH₂) groups |

| ~1670 | C=C Stretch | Stretching of the trisubstituted carbon-carbon double bond (C4=C5) |

| ~1645 | C=C Stretch | Stretching of the monosubstituted carbon-carbon double bond (C1=C2) |

| ~1450 | C-H Bend | Scissoring/bending of the methylene (CH₂) and methyl (CH₃) groups |

| ~995 | =C-H Bend | Out-of-plane bending (wagging) of the =CH₂ group |

| ~915 | =C-H Bend | Out-of-plane bending (wagging) of the =CH₂ group |

Experimental Protocol: Gas-Phase FTIR Spectroscopy

The following is a generalized experimental protocol for obtaining the gas-phase Fourier Transform Infrared (FTIR) spectrum of a volatile organic compound such as this compound. This protocol is based on standard laboratory practices for gas-phase IR spectroscopy.

1. Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer equipped with a detector sensitive in the mid-infrared region (typically 4000-400 cm⁻¹).

-

A gas cell with IR-transparent windows (e.g., KBr or NaCl). The path length of the gas cell should be chosen based on the expected concentration of the sample.

-

A vacuum line and a sample introduction system.

2. Sample Preparation:

-

Ensure the this compound sample is of high purity to avoid interference from impurities in the spectrum.

-

The sample, being a volatile liquid at room temperature, can be introduced into the gas cell via vacuum transfer.

3. Data Acquisition:

-

Background Spectrum: Evacuate the gas cell to a low pressure to remove any atmospheric gases (e.g., water vapor, carbon dioxide). Collect a background spectrum of the empty gas cell. This will be used to correct the sample spectrum.

-

Sample Introduction: Introduce a small amount of the this compound vapor into the evacuated gas cell. The pressure of the sample in the cell should be optimized to obtain an absorbance in the desired range (typically between 0.1 and 1.0 absorbance units for the strongest bands).

-

Sample Spectrum: Collect the infrared spectrum of the gas-phase sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

4. Data Analysis:

-

The resulting spectrum should be analyzed to identify the positions (in wavenumbers, cm⁻¹) and intensities of the absorption bands.

-

These bands are then assigned to the specific vibrational modes of the molecule based on established correlation tables and comparison with spectra of similar compounds.

Visualization

Caption: Molecular graph of this compound highlighting the key functional groups.

References

Commercial Suppliers and Technical Guide for 5-Methyl-1,4-hexadiene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and synthesis of 5-Methyl-1,4-hexadiene (CAS No. 763-88-2). The content is tailored for researchers, scientists, and professionals in drug development and other advanced chemical synthesis fields. This guide includes a summary of commercial suppliers, detailed experimental protocols for its synthesis, and visualizations of the synthetic pathway and its application in polymerization.

Commercial Availability

This compound is available from a number of commercial chemical suppliers. The purity and available quantities can vary, so it is recommended to contact the suppliers directly for the most current information and to request a certificate of analysis.

Table 1: Commercial Suppliers of this compound

| Supplier | Location | Contact Information | Purity | Available Quantities |

| JHECHEM CO LTD | Zhejiang, China | Not specified | Not specified | Inquire |

| Career Henan Chemical Co | Henan, China | Not specified | 85.0-99.8%[1] | Production Capacity: 120 Kilogram/Week[1] |

| 3B Scientific Corporation | United States | Tel: 847.281.9822, Email: --INVALID-LINK--[1] | Not specified | Inquire |

| ChemSampCo, Inc. | United States | Tel: 609 656 2440, Email: --INVALID-LINK--[1] | Not specified | Inquire |

Physicochemical Properties

Table 2: Physicochemical Data for this compound

| Property | Value |

| CAS Number | 763-88-2[2][3][4] |

| Molecular Formula | C₇H₁₂[2][3][4] |

| Molecular Weight | 96.17 g/mol [2] |

| Boiling Point | 92.5 °C at 760 mmHg (calculated) |

| Density | 0.725 g/cm³ (calculated) |

Synthesis of this compound

Proposed Synthesis via Grignard Reaction

A potential synthetic route involves the reaction of allylmagnesium bromide with 3-methyl-2-butanone (B44728), followed by an acid-catalyzed dehydration step to yield this compound.

dot

Caption: Proposed Grignard synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

3-Methyl-2-butanone

-

Allyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Concentrated sulfuric acid

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and mechanical stirrer, under an inert atmosphere of argon or nitrogen, place magnesium turnings. Add a solution of allyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated with a small crystal of iodine if necessary. After the addition is complete, the mixture is refluxed for 30 minutes to ensure complete formation of the Grignard reagent.[5]

-

Grignard Reaction: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of 3-methyl-2-butanone in anhydrous diethyl ether dropwise with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Dehydration: Remove the solvent under reduced pressure. To the crude tertiary alcohol, add a catalytic amount of concentrated sulfuric acid. Heat the mixture to distill the product, this compound.

-

Purification: The collected distillate can be further purified by fractional distillation.

Application in Polymer Synthesis

This compound can be used as a diene monomer in the production of Ethylene-Propylene-Diene Monomer (EPDM) rubber.[6] The diene introduces unsaturation into the polymer backbone, which allows for vulcanization (cross-linking) with sulfur. The polymerization is typically carried out using a Ziegler-Natta catalyst.

Ziegler-Natta Polymerization Workflow

The general workflow for the synthesis of EPDM rubber using this compound involves the copolymerization of ethylene, propylene, and the diene monomer in the presence of a Ziegler-Natta catalyst.

dot

References

- 1. 763-88-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. Page loading... [wap.guidechem.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. youtube.com [youtube.com]

Thermodynamic Properties of 5-Methyl-1,4-hexadiene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 5-Methyl-1,4-hexadiene. The information contained herein is essential for professionals in chemical research, materials science, and drug development who require a thorough understanding of the energetic characteristics of this unsaturated hydrocarbon for process design, reaction modeling, and computational studies. This document details available quantitative data, outlines relevant experimental methodologies for the determination of these properties, and provides a visual representation of a key reaction pathway.

Quantitative Thermodynamic Data